MFCD01847535
Description
Typically, chemical compounds are characterized by their molecular structure, physicochemical properties (e.g., solubility, molecular weight), and functional applications. For instance, compounds with similar MDL identifiers (e.g., MFCD00039227 in or MFCD09751943 in ) are often compared based on structural motifs, reactivity, or biological activity . If MFCD01847535 is a fluorinated or halogenated organic compound, its properties might align with analogs discussed in the evidence, such as trifluoromethyl-substituted ketones or boronic acid derivatives .
Properties
IUPAC Name |
2-[(3-ethoxycarbonyl-2-phenyl-1-benzofuran-5-yl)oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-2-23-19(22)17-14-10-13(24-11-16(20)21)8-9-15(14)25-18(17)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZWOGDCHZTJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of MFCD01847535 involves several synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis includes:
Synthetic Routes: The compound is typically synthesized through a series of organic reactions, involving the formation of key intermediates.
Reaction Conditions: These reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
MFCD01847535 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: The compound can gain electrons in the presence of reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include acids, bases, and specific catalysts. Conditions such as temperature and solvent choice are crucial for these reactions.
Major Products: The products formed depend on the type of reaction and the reagents used. For example, oxidation might yield different products compared to reduction.
Scientific Research Applications
MFCD01847535 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which MFCD01847535 exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: These interactions can trigger various biochemical pathways, leading to the desired effects. The exact pathways depend on the application and the biological system involved.
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of this compound and Analogs
Research Findings and Justification
- Structural Similarity : Fluorinated and halogenated compounds (e.g., Compound A and B) exhibit enhanced metabolic stability but face solubility challenges, as shown in solvent-dependent studies .
- Functional Utility : Boronic acids (Compound B) and benzimidazoles (Compound C) are pivotal in drug design, validated by their roles in kinase inhibition and catalytic applications .
- Safety Profiles : Halogen substituents correlate with increased toxicity (H302 warnings), necessitating careful handling in industrial settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
